4-ethyl-N-(2-isopropylphenyl)benzamide
Description
4-Ethyl-N-(2-isopropylphenyl)benzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group linked to a 2-isopropylphenylamine moiety. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.37 g/mol. The compound’s structure combines a planar benzamide core with hydrophobic substituents (ethyl and isopropyl groups), which influence its physicochemical properties, such as solubility and lipophilicity.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-ethyl-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14-9-11-15(12-10-14)18(20)19-17-8-6-5-7-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
InChI Key |
UUBCZTUTQWKBHG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzamide derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of 4-ethyl-N-(2-isopropylphenyl)benzamide with structurally related analogs:
Substituent-Driven Physicochemical Properties
Key Observations :
- Hydrophobic vs. Polar Groups : The trifluoromethyl and piperazine groups in compound 5d significantly increase polarity compared to the isopropyl group in the target compound, likely enhancing aqueous solubility .
- Steric Effects : The 2-isopropyl group in the target compound introduces steric hindrance, which may reduce binding affinity to flat enzymatic pockets compared to smaller substituents (e.g., furanylmethyl) .
- Synthetic Accessibility : Yields for benzamides vary widely (40–77% in –2), suggesting that sterically hindered derivatives (e.g., isopropyl) may require optimized coupling conditions.
Spectroscopic and Analytical Data
Comparative NMR and HRMS data reveal substituent-specific trends:
- ¹H NMR Shifts : The target compound’s ethyl group resonates near δ 1.26 (triplet), while piperazine-containing analogs (e.g., 5d ) show upfield shifts for methyl groups (δ 2.15–3.54) due to electron-withdrawing effects .
- HRMS Accuracy: Compound 5d exhibits a minor mass error (Δ 0.0008), typical of high-purity synthetic benzamides .
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